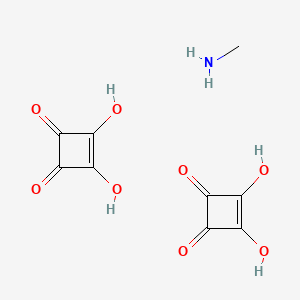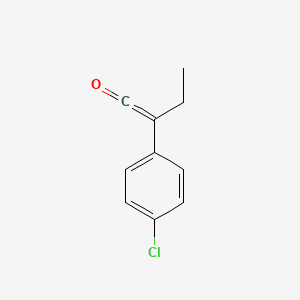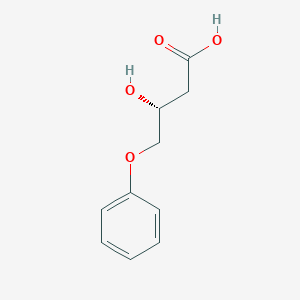
3,4-Dihydroxycyclobut-3-ene-1,2-dione;methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxycyclobut-3-ene-1,2-dione, also known as squaric acid, is a cyclic organic compound with the molecular formula C4H2O4. It is characterized by a four-membered ring structure with two hydroxyl groups and two ketone groups. Squaric acid is widely used in bioorganic and medicinal chemistry due to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
Squaric acid can be synthesized through various methods. One common synthetic route involves the oxidation of cyclobutene-1,2-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, squaric acid is produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity squaric acid. The industrial process also involves stringent quality control measures to meet the required specifications for various applications .
化学反应分析
Types of Reactions
Squaric acid undergoes several types of chemical reactions, including:
Oxidation: Squaric acid can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert squaric acid into its corresponding diols.
Substitution: The hydroxyl groups in squaric acid can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of squaric acid.
Reduction: Diols and other reduced forms of squaric acid.
Substitution: Alkylated or arylated derivatives of squaric acid.
科学研究应用
Squaric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Acts as an inhibitor of enzymes such as glyoxylase and transketolase, making it useful in biochemical studies.
Medicine: Employed in the development of pharmaceutical intermediates and as a contact sensitizer in the treatment of alopecia and warts.
Industry: Utilized in the production of dyes, photoconducting materials, and other industrial chemicals .
作用机制
Squaric acid exerts its effects through various mechanisms, including:
Enzyme Inhibition: Inhibits enzymes such as glyoxylase and transketolase by binding to their active sites.
Molecular Targets: Targets specific proteins and enzymes involved in metabolic pathways.
Pathways Involved: Interferes with metabolic pathways related to glycolysis and other biochemical processes.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Uniqueness
Squaric acid is unique due to its high reactivity and ability to form stable complexes with various functional groups. Its four-membered ring structure and the presence of both hydroxyl and ketone groups make it a versatile compound for various chemical reactions and applications .
属性
CAS 编号 |
497181-55-2 |
|---|---|
分子式 |
C9H9NO8 |
分子量 |
259.17 g/mol |
IUPAC 名称 |
3,4-dihydroxycyclobut-3-ene-1,2-dione;methanamine |
InChI |
InChI=1S/2C4H2O4.CH5N/c2*5-1-2(6)4(8)3(1)7;1-2/h2*5-6H;2H2,1H3 |
InChI 键 |
FANZSLJIKZRPAA-UHFFFAOYSA-N |
规范 SMILES |
CN.C1(=C(C(=O)C1=O)O)O.C1(=C(C(=O)C1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)



![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)

![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)


